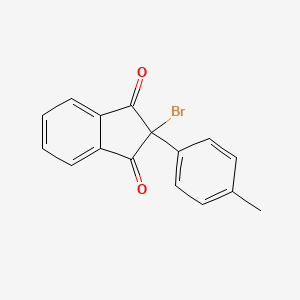
1H-Indene-1,3(2H)-dione, 2-bromo-2-(4-methylphenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Indene-1,3(2H)-dione, 2-bromo-2-(4-methylphenyl)- is a chemical compound that belongs to the class of organic compounds known as indanones. These compounds are characterized by a fused ring system consisting of a benzene ring and a cyclopentane ring. The presence of a bromine atom and a methylphenyl group in the structure of this compound makes it unique and potentially useful in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indene-1,3(2H)-dione, 2-bromo-2-(4-methylphenyl)- can be achieved through several synthetic routes. One common method involves the bromination of 1H-Indene-1,3(2H)-dione using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product separation can enhance the overall efficiency and yield of the process.
化学反应分析
Types of Reactions
1H-Indene-1,3(2H)-dione, 2-bromo-2-(4-methylphenyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols. Substitution reactions can result in a variety of substituted derivatives depending on the nucleophile used.
科学研究应用
1H-Indene-1,3(2H)-dione, 2-bromo-2-(4-methylphenyl)- has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. It can also serve as a precursor for the preparation of various functionalized indanones.
Biology: In biological research, the compound may be used to study the effects of brominated indanones on biological systems, including their potential as enzyme inhibitors or modulators.
Medicine: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of new pharmaceuticals with specific biological activities.
Industry: In industrial applications, the compound can be used in the production of specialty chemicals, dyes, and pigments.
作用机制
The mechanism of action of 1H-Indene-1,3(2H)-dione, 2-bromo-2-(4-methylphenyl)- involves its interaction with specific molecular targets and pathways. The bromine atom and the methylphenyl group in the compound’s structure can influence its reactivity and binding affinity to various biological molecules. The compound may act as an inhibitor or modulator of specific enzymes or receptors, thereby affecting cellular processes and signaling pathways.
相似化合物的比较
Similar Compounds
1H-Indene-1,3(2H)-dione: The parent compound without the bromine and methylphenyl substituents.
2-Bromo-1H-Indene-1,3(2H)-dione: A similar compound with only the bromine substituent.
2-(4-Methylphenyl)-1H-Indene-1,3(2H)-dione: A similar compound with only the methylphenyl substituent.
Uniqueness
1H-Indene-1,3(2H)-dione, 2-bromo-2-(4-methylphenyl)- is unique due to the presence of both the bromine atom and the methylphenyl group. This combination of substituents can significantly influence the compound’s chemical reactivity, biological activity, and potential applications. The dual substituents may enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for research and development in various fields.
属性
CAS 编号 |
76475-65-5 |
|---|---|
分子式 |
C16H11BrO2 |
分子量 |
315.16 g/mol |
IUPAC 名称 |
2-bromo-2-(4-methylphenyl)indene-1,3-dione |
InChI |
InChI=1S/C16H11BrO2/c1-10-6-8-11(9-7-10)16(17)14(18)12-4-2-3-5-13(12)15(16)19/h2-9H,1H3 |
InChI 键 |
RXOHJTMHRJEYOL-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C2(C(=O)C3=CC=CC=C3C2=O)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















